molecular formula C9H5F3N2O B15337441 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Cat. No.: B15337441
M. Wt: 214.14 g/mol
InChI Key: GXZOCARTWCMJLU-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a chemical compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,5-oxadiazole ring. This compound is part of the broader class of organofluorine compounds, which are known for their unique properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole typically involves the following steps:

  • Trifluoromethylation: . Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Oxadiazole Formation: The oxadiazole ring is formed through cyclization reactions, often involving the use of hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the phenyl ring or the oxadiazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound can be used in the production of agrochemicals and materials with improved properties due to the presence of the trifluoromethyl group.

Mechanism of Action

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is similar to other trifluoromethyl-substituted compounds, such as 3-(Trifluoromethyl)pyrazole and 4-(Trifluoromethyl)phenol. its unique structure and properties set it apart, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyrazole

  • 4-(Trifluoromethyl)phenol

  • Trifluoromethyl-substituted pyrimidines

  • Trifluoromethyl-substituted pyridines

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H

InChI Key

GXZOCARTWCMJLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)C(F)(F)F

Origin of Product

United States

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